Benzamide, N-[(phenylseleno)methyl]-
Description
Benzamide derivatives are a versatile class of organic compounds with diverse applications in medicinal chemistry, materials science, and agrochemical research. While direct data on this compound are absent in the provided evidence, its structural analogs and related benzamide derivatives offer critical insights for comparison.
Properties
CAS No. |
110682-74-1 |
|---|---|
Molecular Formula |
C14H13NOSe |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
N-(phenylselanylmethyl)benzamide |
InChI |
InChI=1S/C14H13NOSe/c16-14(12-7-3-1-4-8-12)15-11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) |
InChI Key |
RURZVZZQFQUIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Benzamide can be synthesized through various methods, including
Industrial Production: Benzamide is not commonly produced on an industrial scale. laboratory-scale synthesis is straightforward.
Chemical Reactions Analysis
Reactivity: Benzamide undergoes typical amide reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis conditions, reducing agents (e.g., LiAlH₄), and dehydrating agents for amide formation.
Major Products: Hydrolysis yields benzoic acid, while reduction produces N-phenylmethylamine.
Scientific Research Applications
Chemistry: Benzamide serves as a model compound for studying amide reactions and mechanisms.
Biology and Medicine: Although not widely used, it has been investigated for its potential as an anticonvulsant and analgesic agent.
Industry: Limited industrial applications, but it contributes to our understanding of amide chemistry.
Mechanism of Action
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Reactivity: The (phenylseleno)methyl group likely enhances redox activity compared to sulfur analogs (e.g., thiadiazole derivatives in ) due to selenium’s lower electronegativity and higher polarizability. This could improve radical scavenging or catalytic properties . In contrast, chloro-substituted benzamides (e.g., N-(2,6-dichlorophenyl)benzamide) exhibit rigid trans-amide conformations critical for receptor binding .
Synthesis Methods: N-{[(4-Nitrophenyl)amino]methyl}benzamide is synthesized using (benzamidomethyl)triethylammonium chloride, a reagent that avoids dibenzamidomethylation side reactions . A similar approach may apply to the seleno analog, though selenium’s nucleophilicity could necessitate specialized conditions. Microwave-assisted synthesis (e.g., thiadiazole derivatives in ) might improve yields for selenium-containing compounds due to faster reaction kinetics .
Biological Activity: Selenium-containing heterocycles, such as benzo[e]indole-selenophene hybrids (), show potent anticancer activity, suggesting that N-[(phenylseleno)methyl]benzamide may target similar pathways (e.g., kinase inhibition or oxidative stress induction). Phthalimide-benzamide hybrids () demonstrate insecticidal activity, highlighting the role of hybrid structures in bioactivity optimization.
Physicochemical Properties: The seleno group may increase lipophilicity compared to oxygen or sulfur analogs, affecting membrane permeability and metabolic stability. For example, N-(tert-butyl)benzamide () has predictable hydrophobicity due to its aliphatic substituent, whereas selenium’s larger atomic radius could disrupt crystallization patterns.
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